molecular formula C6H9NS B3367971 4-Pentenyl thiocyanate CAS No. 20243-54-3

4-Pentenyl thiocyanate

Cat. No. B3367971
CAS RN: 20243-54-3
M. Wt: 127.21 g/mol
InChI Key: DDXWRFXSAYFRRE-UHFFFAOYSA-N
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Description

4-Pentenyl thiocyanate is a type of isothiocyanate . Isothiocyanates are common in natural products, synthetic drugs, and bioactive molecules . Many isothiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . The molecular formula of this compound is C6H9NS .


Synthesis Analysis

The synthesis of this compound involves the preparation of aliphatic isothiocyanates . The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction, which can simply and quickly introduce SCN groups at the target sites to construct thiocyanates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a core sulfated isothiocyanate group, which is conjugated to thioglucose, and a further R- group . Both the glucose and the central carbon of the isothiocyanate are often further modified .


Chemical Reactions Analysis

Thiocyanates, including this compound, form strong complexes with many metals, particularly those of the transition series . Solutions of thiocyanates can form hydrogen cyanide and cyanide ions when exposed to sunlight or ultraviolet radiation .

Scientific Research Applications

Application in Oligosaccharide Synthesis

4-Pentenyl thiocyanate has been acknowledged for its role in the synthesis of oligosaccharides. Thioglycosides, including those derived from this compound, serve as glycosyl donors in oligosaccharide synthesis, crucial in the formation of glycolipids and glycoproteins. This application is significant due to the biological importance of oligosaccharides in various cellular structures and functions (Garegg, 1997).

Role in Heterocyclization

The compound demonstrates its utility in the field of heterocyclization. For instance, its reaction with ammonia leads to the formation of specific perfluoro compounds with potential applications in various chemical processes (Popkova et al., 1992).

Contribution to Photochemical Transformations

In photochemical studies, derivatives of this compound have been used to create complex molecular structures like bicyclo[3.2.2]nona-3,6-dien-2-one derivatives, demonstrating its application in synthesizing organic compounds (Uyehara et al., 1985).

Application in Nanocrystal Technology

Thiocyanate-capped nanocrystal colloids, involving compounds like this compound, play a crucial role in semiconductor and metallic nanocrystal technology. This application is pivotal for developing thin-film nanocrystal solids, significantly impacting electronics and material science (Fafarman et al., 2011).

Use in Solvent Extraction Processes

This compound has applications in solvent extraction, particularly in the extraction and separation of metals like scandium. This process demonstrates its utility in analytical chemistry and mineral processing (Kalyanaraman & Khopkar, 1977).

Involvement in Fatty Acid Oxidation Studies

This compound is utilized in biochemical research, particularly in studying the mechanisms of fatty acid oxidation. Its inhibitory effects on certain enzymes offer insights into metabolic processes and potential therapeutic applications (Fong & Schulz, 1978).

Mechanism of Action

Isothiocyanates, including 4-Pentenyl thiocyanate, exhibit biological activity against various pathogens . They can set off Michael addition reaction with the cellular thiols as the molecular mechanism of action . Moreover, isothiocyanates could prevent and treat neurodegenerative diseases .

Safety and Hazards

While specific safety and hazard information for 4-Pentenyl thiocyanate is not available, it is known that thiocyanates, including this compound, are toxic substances . They are common pollutants in various industries and their presence in industrial wastewater is an urgent problem to be solved .

properties

IUPAC Name

pent-4-enyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-2-3-4-5-8-6-7/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXWRFXSAYFRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566179
Record name Pent-4-en-1-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20243-54-3
Record name Pent-4-en-1-yl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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